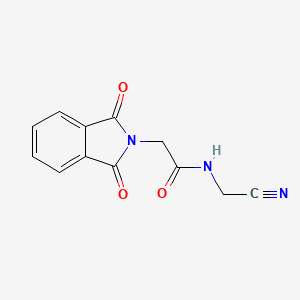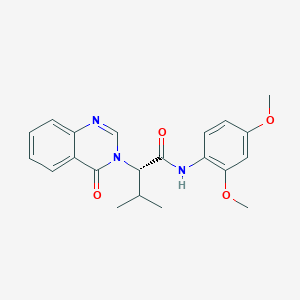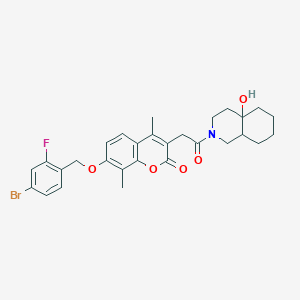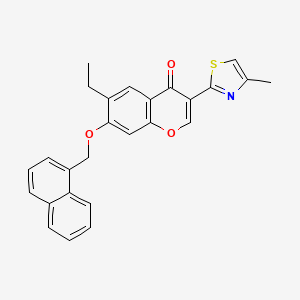![molecular formula C26H17F5O5 B11155080 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B11155080.png)
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxepin ring through the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with appropriate aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques like chromatography, and the employment of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxepin and chromenone moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antioxidant, antimicrobial, and anti-inflammatory properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The antimicrobial effects are likely due to its interaction with bacterial cell membranes, leading to disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea: Shares the benzodioxepin ring but differs in functional groups.
(2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid: Contains a similar core structure but with different substituents.
Uniqueness
The uniqueness of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C26H17F5O5 |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C26H17F5O5/c1-12-20(13-3-6-17-19(9-13)34-8-2-7-33-17)26(32)15-5-4-14(10-18(15)36-12)35-11-16-21(27)23(29)25(31)24(30)22(16)28/h3-6,9-10H,2,7-8,11H2,1H3 |
InChI Key |
SDFSOUSXZFKXBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=C(C(=C(C(=C3F)F)F)F)F)C4=CC5=C(C=C4)OCCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Fluoro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11155014.png)

![6-hexyl-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11155031.png)

![6,7-dimethoxy-4-methyl-3-(2-{4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}-2-oxoethyl)-2H-chromen-2-one](/img/structure/B11155044.png)

![3,4,8-trimethyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B11155065.png)
![2-chloro-N-[3-oxo-3-(pentan-3-ylamino)propyl]benzamide](/img/structure/B11155069.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11155077.png)
![6-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B11155079.png)

![methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11155083.png)
![N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norleucine](/img/structure/B11155087.png)

